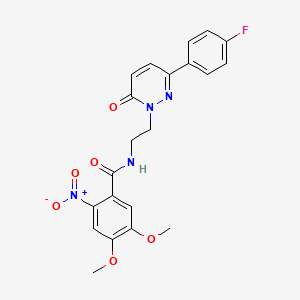

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O6/c1-31-18-11-15(17(26(29)30)12-19(18)32-2)21(28)23-9-10-25-20(27)8-7-16(24-25)13-3-5-14(22)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITHTLJAQPILHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl and Benzamide Motifs

Compound A : N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide ()

- Core Structure: Pyrimidine-2,4-dione (uracil derivative) vs. pyridazinone.

- Substituents : Fluorine at the benzamide’s ortho position vs. nitro and methoxy groups in the target compound.

- Biological Relevance: Demonstrated high binding affinity (-9.0 kcal/mol) for Anopheles gambiae kynurenine formamidase (KFase) in virtual screening .

Compound B : 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ()

- Core Structure: Tetrahydropyrimidine vs. pyridazinone.

- Substituents : Carboxylic acid at position 5 vs. ethyl-linked benzamide.

- Binding Affinity : -8.7 kcal/mol for KFase .

- Comparison : The carboxylic acid group may enhance solubility but reduce membrane permeability compared to the target compound’s lipophilic benzamide.

Heterocyclic Derivatives with Fluorophenyl Groups

Compound C: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Core Structure: Chromen-4-one fused with pyrazolo-pyrimidine vs. pyridazinone.

- Substituents : Dual fluorine atoms on the phenyl ring vs. a single 4-fluorophenyl group in the target compound.

- Synthetic Route : Suzuki coupling with boronic acid intermediates .

- Comparison: The chromenone system may offer enhanced planarity for protein binding compared to the pyridazinone’s conformational flexibility.

Compound D: N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide ()

- Core Structure: Pyrimidine vs. pyridazinone.

- Functional Groups : Sulfonamide vs. benzamide.

- Comparison : Sulfonamides generally exhibit higher metabolic stability than benzamides, but the target compound’s nitro group may offset this via steric protection .

Comparative Data Table

Research Findings and Implications

- Electron-Withdrawing Effects : The nitro group in the target compound may enhance binding to electron-rich enzyme pockets compared to fluorine-substituted analogues like Compound A .

- Heterocyclic Flexibility: Pyridazinones are less planar than chromenones (Compound C) but may adopt conformations favorable for target engagement .

- Metabolic Stability : The methoxy groups in the target compound could reduce oxidative metabolism, whereas sulfonamides (Compound D) are inherently more stable .

Preparation Methods

Formation of 4-(4-Fluorophenyl)-4-Oxobutanoic Acid

A Friedel-Crafts acylation reaction is employed to synthesize 4-(4-fluorophenyl)-4-oxobutanoic acid. A mixture of succinic anhydride (0.25 mol) and 4-fluoroanisole (0.25 mol) is reacted in carbon disulfide (50 mL) with AlCl₃ (0.275 mol) as a catalyst at 40–50°C for 4 hours. The crude product is precipitated in ice water, yielding a white solid (78% yield, m.p. 164°C).

Cyclization to 6-(4-Fluorophenyl)-4,5-Dihydro-3(2H)-Pyridazinone

The ketone intermediate (0.01 mol) is refluxed with hydrazine hydrate (0.015 mol) in ethanol (30 mL) for 4 hours. The resulting dihydropyridazinone is isolated by filtration and recrystallized from ethanol (58% yield, m.p. 182°C).

Oxidation to 6-(4-Fluorophenyl)-3(2H)-Pyridazinone

Bromine (0.043 mol) in glacial acetic acid is added dropwise to the dihydropyridazinone (0.039 mol) at 60–70°C, followed by refluxing for 3 hours. Neutralization with ammonium hydroxide yields the aromatic pyridazinone (76% yield, m.p. 221°C).

Introduction of the Ethylamine Side Chain

The pyridazinone is alkylated using ethyl 3-bromoacetate (0.02 mol) and K₂CO₃ (0.02 mol) in acetone under reflux. Subsequent hydrazinolysis with hydrazine hydrate (99%) in ethanol produces 6-(4-fluorophenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide (76% yield, m.p. 206°C).

Synthesis of 4,5-Dimethoxy-2-Nitrobenzoyl Chloride

The benzamide component is derived from veratric acid (3,4-dimethoxybenzoic acid).

Nitration of Veratric Acid

Veratric acid (10 g, 54.9 mmol) is nitrated with 20% nitric acid (50 mL) at 60°C for 6 hours. The product, 4,5-dimethoxy-2-nitrobenzoic acid, is purified via silica gel chromatography (77% yield, m.p. 195–197°C).

Activation to Acid Chloride

The nitrobenzoic acid (0.01 mol) is treated with thionyl chloride (6 mL) in DMF (40 mL) at 0°C for 2 hours. The resulting acyl chloride is used directly in the coupling step without isolation.

Amide Bond Formation

The final step involves coupling the pyridazinone-ethylamine with the activated benzoyl chloride.

Reaction Conditions

The ethylamine intermediate (3 g) is dissolved in DMF (40 mL) and cooled to 0°C. The acid chloride (1.2 equiv) is added dropwise, followed by stirring under nitrogen for 2–6 hours. The mixture is quenched in ice water, and the precipitate is filtered and recrystallized from ethanol-water (yield: 68–72%).

Optimization and Characterization

Yield Optimization

Q & A

Q. What are the critical steps in synthesizing this compound, and how can yield and purity be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the pyridazinone core, followed by sequential substitutions of the fluorophenyl and nitrobenzamide groups. Key steps include:

- Condensation reactions to assemble the pyridazinone ring.

- Nucleophilic substitutions to attach the 4-fluorophenyl and ethyl-linked benzamide moieties.

- Optimized conditions : Use polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) to minimize side reactions.

- Purification : Column chromatography and HPLC are essential for isolating high-purity product (>95%) .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

Q. How does the nitro group at the 2-position influence the compound’s reactivity?

The nitro group acts as a strong electron-withdrawing group, increasing the electrophilicity of the benzamide moiety. This enhances reactivity in nucleophilic aromatic substitution (NAS) reactions, particularly under basic conditions. Computational modeling (e.g., DFT) can predict sites of electrophilic attack .

Advanced Research Questions

Q. How should researchers design experiments to evaluate potential HDAC inhibitory activity?

- In vitro assays : Use recombinant HDAC isoforms (e.g., HDAC1, HDAC3) with fluorogenic substrates (e.g., acetylated lysine derivatives) to measure IC₅₀ values.

- Cellular studies : Test cytotoxicity in cancer cell lines (e.g., SKM-1) and monitor biomarkers like acetyl-histone H3 and p21 via western blotting.

- In vivo models : Employ xenograft mouse models with oral dosing to assess tumor growth inhibition and pharmacokinetics (e.g., AUC, Cmax) .

Q. How can contradictory structure-activity relationship (SAR) data be resolved?

- Systematic analog synthesis : Modify substituents (e.g., replace nitro with methoxy) and test activity across multiple assays.

- Computational docking : Predict binding modes using HDAC crystal structures to identify critical interactions (e.g., hydrogen bonding with catalytic zinc).

- Orthogonal assays : Validate results with fluorescence polarization or thermal shift assays to confirm target engagement .

Q. What strategies are effective for comparative studies with structural analogs?

- Functional group variation : Compare analogs with different substituents (e.g., 4-fluorophenyl vs. 3,4-dimethoxyphenyl) to assess electronic and steric effects.

- Biological profiling : Evaluate analogs in parallel assays for HDAC inhibition, apoptosis induction, and metabolic stability.

- Pharmacophore mapping : Use 3D-QSAR models to correlate structural features with activity .

Q. How can metabolic stability and oral bioavailability be improved?

- Prodrug design : Introduce ester or carbamate groups to enhance solubility.

- Microsomal stability assays : Test hepatic metabolism using liver microsomes from multiple species (e.g., human, rat).

- Pharmacokinetic optimization : Adjust logP values via substituent modifications to balance permeability and solubility .

Q. What methods are recommended for assessing hERG channel inhibition?

- Patch-clamp assays : Measure IC₅₀ values using HEK-293 cells expressing hERG channels.

- In silico screening : Use predictive models (e.g., QSAR) to flag compounds with hERG liability early in development .

Data Analysis and Mechanistic Questions

Q. How can researchers elucidate off-target effects or alternative mechanisms of action?

- Transcriptomic profiling : RNA-seq or single-cell sequencing to identify differentially expressed genes post-treatment.

- Chemical proteomics : Use immobilized compound probes to capture interacting proteins in cell lysates.

- Pathway enrichment analysis : Map affected pathways (e.g., apoptosis, cell cycle) using tools like Gene Ontology (GO) .

Q. What experimental controls are critical in validating biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.